3-[(2-Aminophenyl)sulfanyl]-2-methylpropanenitrile
Overview
Description
3-[(2-Aminophenyl)sulfanyl]-2-methylpropanenitrile is a sulfur-containing organic compound. It has a CAS Number of 37845-63-9 and a molecular weight of 192.28 .
Synthesis Analysis
The synthesis of such compounds often involves direct interaction of various 2-halo derivatives with sulfur-containing reagents . The formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .Molecular Structure Analysis
The molecular formula of 3-[(2-Aminophenyl)sulfanyl]-2-methylpropanenitrile is C10H12N2S . The InChI code is 1S/C10H12N2S/c1-8(6-11)7-13-10-5-3-2-4-9(10)12/h2-5,8H,7,12H2,1H3 .Physical And Chemical Properties Analysis
3-[(2-Aminophenyl)sulfanyl]-2-methylpropanenitrile is a powder that is stored at room temperature . It has a molecular weight of 192.28 .Scientific Research Applications
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Synthesis of Benzoxazoles
- Field : Organic Chemistry
- Application : Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It has been extensively used as a starting material for different mechanistic approaches in drug discovery .
- Method : A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, viz. nanocatalysts, metal catalysts, and ionic liquid catalysts, with other miscellaneous techniques has been summarized .
- Results : The motif exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
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Synthesis of Novel Polymeric Phthalocyanines
- Field : Polymer Chemistry
- Application : A novel bisphthalonitrile was synthesized .
- Method : The synthesis was achieved by a nucleophilic aromatic substitution of chloro atom of 4-(2′-aminophenyl sulfanyl)-5-chloro-benzene-1,2-dicarbonitrile with dithiol functions of pentane-1,5-dithiole .
- Results : The result was a novel bisphthalonitrile 5,5′-(pentane-1,5-diylbis(sulfanediyl))bis(4-((2-aminophenyl)thio)phthalonitrile) .
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Synthesis of 2-Thio-Containing Pyrimidines
- Field : Medicinal Chemistry
- Application : The synthesis of 2-thio-containing pyrimidines and their condensed analogs with an exocyclic sulfur atom has been explored . These compounds possess diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer .
- Method : The methods of synthesis of such heterocyclic systems are often limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents . There are also methods where the formation of 2-thioxopyrimidines and their condensed analogs is based on the [3+3], [4+2], or [5+1] heterocyclization reactions and domino reactions .
- Results : The literature data analysis shows that the title compounds possess diverse biological activities .
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Synthesis of Benzoxazole Derivatives
- Field : Organic Chemistry
- Application : Benzoxazole derivatives have been synthesized using 2-aminophenol . These derivatives have found applications in medicinal, pharmaceutical, and industrial areas .
- Method : The reaction of 2-aminophenol and 2-bromo-3,3,3-trifluoropropene was carried out under different reaction conditions and catalysts .
- Results : The resulting benzoxazole derivatives exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .
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Synthesis of Adenosine-5’-Diphosphate Derivatives
- Field : Biochemistry
- Application : The synthesis of 2-[(3-aminopropyl)-sulfanyl]-1,N6-ethenoadenosine diphosphate (53) was achieved . This molecule showed a strong ability to initiate platelet aggregation .
- Method : The synthesis was achieved by optimizing the molecule adenosine-5’-diphosphate .
- Results : The resulting molecule showed a strong ability to initiate platelet aggregation .
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Synthesis of Benzoxazole Derivatives Using Elemental Sulfur
- Field : Organic Chemistry
- Application : Benzoxazole derivatives were synthesized using 2-aminophenol . These derivatives have found applications in medicinal, pharmaceutical, and industrial areas .
- Method : The reaction of 2-aminophenol and 2-bromo-3,3,3-trifluoropropene was carried out under different reaction conditions and catalysts .
- Results : The resulting benzoxazole derivatives exhibit a high possibility of broad substrate scope and functionalization to offer several biological activities .
properties
IUPAC Name |
3-(2-aminophenyl)sulfanyl-2-methylpropanenitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-8(6-11)7-13-10-5-3-2-4-9(10)12/h2-5,8H,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJKBHPVLSGOKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CSC1=CC=CC=C1N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Aminophenyl)sulfanyl]-2-methylpropanenitrile |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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